tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15879895
InChI: InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-7-6-8-13(21)12-19-16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C18H25N3O4S
Molecular Weight: 379.5 g/mol

tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15879895

Molecular Formula: C18H25N3O4S

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C18H25N3O4S
Molecular Weight 379.5 g/mol
IUPAC Name tert-butyl 2-[[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-7-6-8-13(21)12-19-16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,20)
Standard InChI Key QTRWPWQVSSODMA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CN=C2C3=CC=CC=C3S(=O)(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a piperidine ring substituted at the 2-position with an aminomethyl group, which is further linked to a benzo[d]isothiazole-1,1-dioxide fragment. The tert-butyl carbamate group at the 1-position of the piperidine ring provides steric bulk and may influence pharmacokinetic properties such as metabolic stability. Key physicochemical parameters include a predicted density of 1.33±0.1g/cm31.33 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 534.2 \pm 42.0 \, ^\circ\text{C} . The presence of multiple hydrogen bond acceptors (e.g., carbonyl oxygen, sulfonyl groups) and a single hydrogen bond donor (secondary amine) suggests moderate polarity, though experimental solubility data remain unpublished .

The benzo[d]isothiazole-1,1-dioxide component introduces a planar, electron-deficient aromatic system, which could facilitate π-π stacking interactions with biological targets. Meanwhile, the piperidine ring’s conformational flexibility may enable adaptation to diverse binding pockets . Quantum mechanical calculations or crystallographic studies would be required to confirm these hypotheses, as no structural data are currently available in the literature.

Hypothetical Biological Activity and Mechanisms

While direct biological studies on this compound are absent, its structural analogs offer clues to potential activity. Benzo[d]isothiazole derivatives are known to exhibit:

  • Antimicrobial Effects: Sulfonamide groups disrupt folate biosynthesis in bacteria.

  • Anticancer Potential: Thiazole rings intercalate DNA or inhibit kinases.

  • Neurological Activity: Piperidine fragments modulate GABA receptors or monoamine transporters .

The tert-butyl group may enhance blood-brain barrier penetration, making central nervous system (CNS) targets plausible. Molecular docking studies could predict affinity for enzymes like carbonic anhydrase or cyclooxygenase, though experimental validation is essential.

Comparative Analysis with Structural Analogs

The table below contrasts key features of tert-butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate with related compounds:

Compound NameStructural FeaturesUnique Properties
BenzothiazoleFused benzene-thiazole ringBasic scaffold without substitutions
Tert-butyl 4-(propioloyloxy)piperidinePiperidine with ester substituentEnhanced electrophilicity
Tert-butyl 2-(2,2-dioxidobenzo[e] oxathiazin)Oxathiazine heterocycleAltered electronic profile

This compound’s combination of a piperidine ring and sulfonamide-functionalized benzothiazole distinguishes it from simpler analogs, potentially offering unique pharmacokinetic or target-binding profiles.

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